REACTION_CXSMILES
|
[CH3:1][C:2]1([C:16]([N:18]2[CH2:23][CH2:22][CH:21]([N:24]3[C:28]4[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=4[NH:26][C:25]3=[O:33])[CH2:20][CH2:19]2)=O)[O:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[N:4]2[CH:13]=[CH:14][CH:15]=[C:3]12.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.CCOCC>[CH3:1][C:2]1([CH2:16][N:18]2[CH2:19][CH2:20][CH:21]([N:24]3[C:28]4[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=4[NH:26][C:25]3=[O:33])[CH2:22][CH2:23]2)[O:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[N:4]2[CH:13]=[CH:14][CH:15]=[C:3]12 |f:1.2.3.4.5.6|
|
Name
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1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)carbonyl]-4-piperidinyl}-2H-benzimidazol-2-one
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(C=2N(C3=C(CO1)C=CC=C3)C=CC2)C(=O)N2CCC(CC2)N2C(NC3=C2C=CC=C3)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
by stirring at room temperature for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
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at reflux temperature for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
the excess lithium aluminum hydride destroyed in the usual manner
|
Type
|
CUSTOM
|
Details
|
The resulting granular precipitate is removed by filtration
|
Type
|
WASH
|
Details
|
The organic phase is washed with 150 ml of dilute sodium hydroxide
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Type
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DRY_WITH_MATERIAL
|
Details
|
The organic extracts are then dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=2N(C3=C(CO1)C=CC=C3)C=CC2)CN2CCC(CC2)N2C(NC3=C2C=CC=C3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |